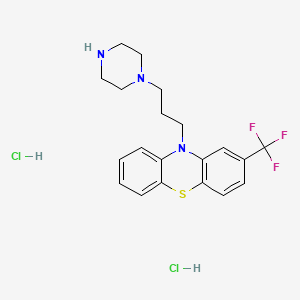

N-Desmethyl Trifluoperazine Dihydrochloride

Vue d'ensemble

Description

“N-Desmethyl Trifluoperazine Dihydrochloride” is a metabolite of Trifluoperazine (TFP) and Fluphenazine . It has a molecular formula of C20 H22 F3 N3 S . 2 Cl H and a molecular weight of 466.39 . It is used in scientific research and development .

Molecular Structure Analysis

The molecular structure of “N-Desmethyl Trifluoperazine Dihydrochloride” can be represented by the SMILES notation: Cl.Cl.FC(F)(F)c1ccc2Sc3ccccc3N(CCCN4CCNCC4)c2c1 . The InChI representation is: InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25,2*1H .Physical And Chemical Properties Analysis

“N-Desmethyl Trifluoperazine Dihydrochloride” is a solid substance that is soluble in methanol and water . It should be stored at 4° C . The melting point is between 123-125° C .Applications De Recherche Scientifique

1. Potentiometric Sensors

Trifluoperazine hydrochloride (TFPH) is utilized in creating potentiometric sensors for pharmaceutical preparations. New sensors incorporate ion-pair complexes of trifluoperazine cation with phosphotungstic acid or phosphomolybdic acid, revealing their suitability for determining TFPH in pharmaceutical formulations (Hassan, Ameen, Saad, & Al-Aragi, 2009).

2. Inhibition of Pathogenic Free-living Amoebae

Phenothiazine compounds like trifluoperazine dihydrochloride demonstrate in vitro activity against pathogenic free-living amoebae, suggesting potential therapeutic applications in treating amoebic meningoencephalitis caused by specific amoeba species (Schuster & Mandel, 1983).

3. Identification of Metabolites

Trifluoperazine's metabolites have been investigated using high-performance liquid chromatography and NMR spectroscopy, leading to the identification of various metabolites in biological tissues (Dachtler et al., 2000).

4. Spectrophotometric Determination

Trifluoperazine hydrochloride (TFPH) is subject to a spectrophotometric determination method, which includes reacting TFPH with Diammonium Cerium Nitrate to form a complex for accurate drug determination in pharmaceuticals (Salah & Mohammad, 2022).

5. Potential Therapeutic Agent Against Nasopharyngeal Carcinoma

A study aims to evaluate trifluoperazine (TFP) as a potential therapeutic agent against nasopharyngeal carcinoma, exploring its molecular mechanisms (Yeh et al., 2022).

6. Inhibition of Cardiac K+ Channel

Trifluoperazine shows effects on the human ether-a-go-go-related gene (HERG) channel and delayed rectifier K+ current in cardiomyocytes, suggesting a mechanism for its arrhythmogenic side effects (Choi, Koh, & Jo, 2005).

Mécanisme D'action

Mode of Action

N-Desmethyl Trifluoperazine Dihydrochloride acts as an antagonist at the Dopamine D2 receptor . It blocks the receptor, preventing dopamine from binding and exerting its effects . This action results in a decrease in dopaminergic neurotransmission .

Result of Action

The molecular and cellular effects of N-Desmethyl Trifluoperazine Dihydrochloride’s action are primarily related to its antagonistic effect on the Dopamine D2 receptor. By blocking this receptor, the compound can alter dopamine signaling in the brain, which can lead to changes in mood, cognition, and motor function .

Safety and Hazards

Propriétés

IUPAC Name |

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIMQGZBLRLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Trifluoperazine Dihydrochloride | |

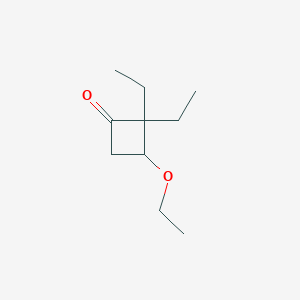

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

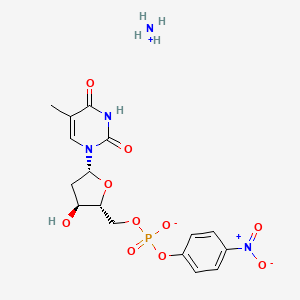

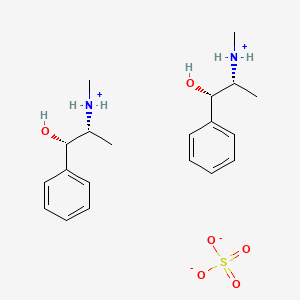

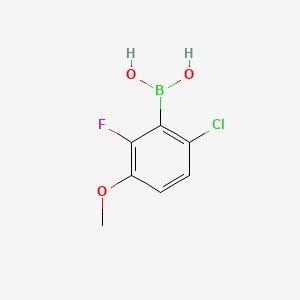

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)

![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)

![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)